![molecular formula C9H8FNO4 B1523044 Ethyl 4-fluoro-2-nitrobenzoate CAS No. 1072207-10-3](/img/structure/B1523044.png)
Ethyl 4-fluoro-2-nitrobenzoate
Overview
Description
Ethyl 4-fluoro-2-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 and a molecular weight of 213.17 . It is a colorless to yellow liquid .
Synthesis Analysis
The synthesis of Ethyl 4-fluoro-2-nitrobenzoate can be achieved through the esterification of 4-fluoro-2-nitrobenzoic acid . A mixture of 4-fluoro-2-nitro-benzonitrile is suspended in HBr and heated at 130 °C for 6.5 hours . After cooling, water is added and the resulting precipitate is washed with water and hexane to afford the title compound .Molecular Structure Analysis
The InChI code for Ethyl 4-fluoro-2-nitrobenzoate is 1S/C9H8FNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3 . The compound has a covalently-bonded unit count of 1, a heavy atom count of 15, and a topological polar surface area of 72.1 .Physical And Chemical Properties Analysis
Ethyl 4-fluoro-2-nitrobenzoate is a colorless to yellow liquid . It has a molecular weight of 213.17 .Scientific Research Applications
Pharmaceutical Synthesis
Ethyl 4-fluoro-2-nitrobenzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its nitro group can undergo reduction to an amine, which can then be used to construct a wide range of pharmacologically active molecules, such as analgesics, antipyretics, and anti-inflammatory drugs .
Organic Synthesis
In organic chemistry, this compound serves as a precursor for the synthesis of complex organic molecules. It can undergo reactions such as nucleophilic substitution or be used in the preparation of benzocaine through esterification and reduction processes .
Material Science
The compound’s reactivity, particularly at the benzylic position, makes it a candidate for creating novel materials. It can be used to introduce fluoro and nitro groups into polymers, potentially altering their physical properties for specific applications .
Analytical Chemistry
Ethyl 4-fluoro-2-nitrobenzoate can be used as a standard or reagent in analytical methods. Its well-defined structure and properties allow for its use in calibrating instruments or developing new analytical techniques .
Agriculture
While direct applications in agriculture are not extensively documented, compounds like Ethyl 4-fluoro-2-nitrobenzoate can be used in the synthesis of agrochemicals. These include pesticides or herbicides where the nitro group’s reactivity is harnessed to create effective formulations .
Safety And Hazards
properties
IUPAC Name |
ethyl 4-fluoro-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDIULWIFTZWEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-fluoro-2-nitrobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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